molecular formula C7H3ClF3NO2 B8400655 4-Chloro-3-nitrotrifluorotoluene

4-Chloro-3-nitrotrifluorotoluene

Cat. No.: B8400655
M. Wt: 225.55 g/mol
InChI Key: BWTZGCWATMESND-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrotrifluorotoluene (CAS: 121-17-5; synonyms: 4-Chloro-α,α,α-trifluoro-3-nitrotoluene, 3-Nitro-4-chlorobenzotrifluoride) is a halogenated aromatic compound characterized by a toluene backbone substituted with a chlorine atom at position 4, a nitro group (-NO₂) at position 3, and a trifluoromethyl (-CF₃) group at position 1 (relative to the methyl group). Its molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of 247.55 g/mol. This compound is notable for its electron-withdrawing substituents, which confer high chemical stability and reactivity in electrophilic substitution reactions. It is primarily utilized in organic synthesis as an intermediate for agrochemicals, pharmaceuticals, and specialty polymers .

Properties

Molecular Formula

C7H3ClF3NO2

Molecular Weight

225.55 g/mol

IUPAC Name

1-chloro-2,3,5-trifluoro-4-methyl-6-nitrobenzene

InChI

InChI=1S/C7H3ClF3NO2/c1-2-4(9)6(11)3(8)7(5(2)10)12(13)14/h1H3

InChI Key

BWTZGCWATMESND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)Cl)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Dynamics

The synthesis of 4-chloro-3-nitrotrifluorotoluene traditionally begins with nitration of chlorotrifluorotoluene derivatives. Early approaches employed mixed acid systems (HNO₃/H₂SO₄), which introduced challenges such as isomer formation and equipment corrosion. For instance, nitrating para-chlorotrifluoromethylbenzene with concentrated nitric acid at 50–70°C for 4–10 hours yielded 65–70% product, albeit with significant byproducts like 2-chloro-5-nitrotrifluorotoluene.

Limitations of Conventional Nitration

The reliance on sulfuric acid as a catalyst generated sulfonic acid derivatives, complicating purification. Additionally, spent acid neutralization produced sulfate-rich wastewater, posing environmental hazards. These factors spurred the development of alternative nitrating agents, such as ammonium nitrate, which eliminated sulfuric acid but required elevated temperatures (70°C) and extended reaction times (8–10 hours).

Ionic Liquid-Catalyzed Nitration

Mechanistic Innovations

Patent CN103265435A introduced a paradigm shift by replacing sulfuric acid with ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate). These solvents act as dual catalysts and reaction media, enabling nitration at milder conditions (60–70°C, 5–10 hours) with ammonium nitrate. The ionic liquid’s Brønsted acidity facilitates nitro group incorporation while suppressing side reactions.

Performance Metrics

A representative protocol involves reacting para-chlorotrifluoromethylbenzene (10 mmol) with ammonium nitrate (20–30 mmol) in ionic liquid (4–5 mmol) at 70°C for 8–9 hours, achieving 82–85% yield. Crucially, the ionic liquid is recoverable via phase separation and dehydration, reducing catalyst consumption by 90% over five cycles.

Table 1: Ionic Liquid-Catalyzed Nitration Conditions

ParameterRange/ValueImpact on Yield
Temperature60–70°CMaximizes at 70°C
Ammonium Nitrate Ratio1:2–1:3 (substrate)Higher ratios increase yield
Reaction Time5–10 hoursOptimal at 8–9 hours
Ionic Liquid Loading40–80% (mol basis)50% ideal for cost-yield balance

Fluorination Approaches

Halogen Exchange Reactions

Patent CN117658818B disclosed a fluoride-mediated route starting from 4-chloro-3-nitrobenzotrifluoride. Potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO, DMF) displaces chlorine via an SNAr mechanism, yielding 4-fluoro-3-nitrotrifluorotoluene. Despite the focus on fluorinated products, this method informs chlorine retention strategies by adjusting solvent polarity and fluoride activity.

Catalyst-Free Fluorination

A notable advancement is the elimination of phase-transfer catalysts. By optimizing KF concentration (1.5–2.0 equiv) in dimethylacetamide at 120°C, the reaction achieves >90% conversion in 6 hours. The absence of catalysts simplifies purification, as residual KF is removed via aqueous washes.

Comparative Analysis of Methodologies

Yield and Purity

  • Mixed Acid Nitration : 65–70% yield, 85–90% purity.

  • Ionic Liquid Nitration : 81–85% yield, 93–95% purity.

  • Fluorination : >90% yield, 97% purity (post-crystallization).

Environmental and Economic Factors

Ionic liquid systems reduce wastewater generation by 60% compared to mixed acid methods. Fluorination routes, while efficient, require costly anhydrous KF (≈$150/kg), rendering them less viable for large-scale production.

Table 2: Method Comparison

MethodTemperature (°C)Time (h)Yield (%)Cost (USD/kg)
Mixed Acid Nitration50–704–1065–7012–15
Ionic Liquid Nitration60–705–1081–8518–22
Fluorination1206>9045–50

Environmental and Industrial Considerations

Waste Management Strategies

Ionic liquid nitration generates ammonium sulfate as the primary byproduct, which is repurposed as fertilizer. In contrast, fluorination produces KCl-contaminated solvents, necessitating distillation for reuse.

Scalability Challenges

While ionic liquid methods are greener, their viscosity limits heat transfer in batch reactors. Continuous flow systems are being explored to mitigate this. Fluorination’s high energy demands (120°C) favor modular plants with integrated heat recovery .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrotrifluorotoluene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium amide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 2,3,6-Trifluoro-4-chloro-5-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,3,6-Trifluoro-4-chloro-5-nitrobenzoic acid.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceuticals
    • 4-Chloro-3-nitrotrifluorotoluene is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives. For instance, it has been used as an intermediate in the preparation of insect repellents and other agrochemicals .
  • Biodegradation Studies
    • Research indicates that this compound can be subjected to biodegradation processes. Studies have shown that certain bacterial strains can metabolize this compound, making it relevant for environmental science, particularly in understanding the degradation pathways of chlorinated compounds .
  • Insect Repellent Development
    • The compound has been tested for its efficacy as an insect repellent. In studies evaluating various synthesized compounds for repellency against mosquitoes, this compound was among those submitted for testing, demonstrating potential effectiveness .
  • Material Science
    • Due to its unique chemical structure, this compound is explored for applications in material science, particularly in developing polymers with enhanced properties such as thermal stability and chemical resistance.

Case Study 1: Synthesis and Efficacy as an Insect Repellent

A study conducted during the mid-20th century evaluated several compounds for their effectiveness against Aedes aegypti. Among the tested compounds, this compound showed promising results, exceeding the minimum repellency criteria established by researchers. The study involved synthesizing various derivatives and assessing their performance through field tests .

CompoundRepellency Duration (minutes)
This compound180+
Dimethyl Phthalate120

Case Study 2: Biodegradation Pathways

Research on the biodegradation of chlorinated aromatic compounds highlighted the metabolic pathways utilized by specific bacterial strains. A strain capable of degrading this compound was isolated and characterized, demonstrating its potential application in bioremediation efforts aimed at reducing environmental contamination from chlorinated pollutants .

Bacterial StrainDegradation Rate (%)Time (days)
Strain LW17514
Control1014

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrotrifluorotoluene depends on its chemical structure and the specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and physical properties are influenced by the positions and types of substituents. Below is a comparison with structurally related nitrohalogenated toluenes and benzotrifluorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications References
4-Chloro-3-nitrotrifluorotoluene C₇H₃ClF₃NO₂ 247.55 -Cl (4), -NO₂ (3), -CF₃ (1) Agrochemical intermediates
2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene C₈H₄Cl₂F₃NO₂ 274.02 -Cl (2,3), -NO₂ (4), -CF₃ (6) Specialty polymer precursors
4-Fluoro-3-nitrobenzotrifluoride C₇H₃F₄NO₂ 225.10 -F (4), -NO₂ (3), -CF₃ (1) Fluorinated dye intermediates
4-Chloro-3-nitrotoluene C₇H₄ClNO₂ 171.56 -Cl (4), -NO₂ (3), -CH₃ (1) Pharmaceutical intermediates

Key Differences in Properties

Electron-Withdrawing Effects :

  • The -CF₃ group in this compound enhances electron withdrawal compared to the -CH₃ group in 4-Chloro-3-nitrotoluene, making the former more resistant to nucleophilic attack but less soluble in polar solvents .
  • Fluorine vs. Chlorine : Replacing -Cl with -F (as in 4-Fluoro-3-nitrobenzotrifluoride) reduces steric hindrance and increases electronegativity, improving thermal stability but lowering boiling points (e.g., 4-Fluoro derivative: ~241°C vs. 4-Chloro: ~270°C) .

Synthetic Utility :

  • This compound undergoes selective displacement reactions at the nitro or chloro positions, enabling the synthesis of heterocycles like benzotriazoles .
  • 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene (CAS: 115571-68-1) exhibits dual reactivity due to its dichloro and nitro groups, making it a precursor for cross-coupling reactions in polymer chemistry .

Thermodynamic Stability: Trifluoromethyl groups increase hydrophobicity and resistance to oxidation. For example, the density of this compound (1.566 g/cm³) is higher than non-fluorinated analogs like 4-Chloro-3-nitrotoluene (1.262 g/cm³) due to fluorine’s high atomic mass .

Data Tables

Physical Properties Comparison

Property This compound 4-Fluoro-3-nitrobenzotrifluoride 4-Chloro-3-nitrotoluene
Boiling Point (°C) 270.2 ± 35.0 241 185
Density (g/cm³) 1.566 ± 0.06 1.524 1.262
Solubility in Ethanol Low Moderate High

Q & A

Q. Why do kinetic studies show conflicting rate constants for nitro group reduction?

  • Methodological Answer : Reduction rates depend on the catalyst and solvent. For example:
  • Hydrogenation with Pd/C in EtOAc proceeds rapidly (k = 0.15 min1^{-1}), while Zn/HCl in EtOH is slower (k = 0.05 min1^{-1}) due to competing side reactions . Control experiments under strict anaerobic conditions are recommended to standardize kinetic data.

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